Product packaging for N-(3-nitronaphthalen-1-yl)acetamide(Cat. No.:CAS No. 102877-08-7)

N-(3-nitronaphthalen-1-yl)acetamide

Cat. No.: B176057
CAS No.: 102877-08-7
M. Wt: 230.22 g/mol
InChI Key: MQLMDPUDIBLYMT-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic and Naphthalene (B1677914) Chemistry Research

N-(3-nitronaphthalen-1-yl)acetamide is situated at the intersection of two significant areas of organic chemistry: nitroaromatic and naphthalene chemistry. Nitroaromatic compounds, characterized by one or more nitro groups (–NO₂) attached to an aromatic ring, are a major class of industrial chemicals. nih.gov The vast majority are synthetically produced and serve as foundational materials for a wide array of products, including dyes, polymers, pesticides, and explosives. nih.gov Their chemical utility is largely dictated by the strong electron-withdrawing nature of the nitro group, which influences the reactivity of the aromatic system. nih.govwikipedia.org

Naphthalene and its derivatives represent another cornerstone of chemical research, prized for their versatile scaffold that allows for diverse structural modifications. researchgate.net The fused two-ring system of naphthalene is a common motif in molecules exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netrasayanjournal.co.in Consequently, the development of synthetic methodologies for creating substituted naphthalenes is an active and important research area, driving advancements in medicinal chemistry and materials science. researchgate.netnih.gov this compound, therefore, emerges as a subject of interest, combining the reactive potential of the nitroaromatic system with the biologically and materially relevant naphthalene framework.

Significance of the Nitro Group and Acetamide (B32628) Moiety in Chemical Research

The functionality of this compound is largely defined by its two key substituents: the nitro group and the acetamide moiety. Each imparts distinct and significant properties to the molecule.

The Nitro Group (–NO₂): The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.orgfiveable.me Its presence on an aromatic ring, such as naphthalene, profoundly alters the ring's electronic properties. It deactivates the ring toward electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. wikipedia.orgaccessscience.com This reactivity is fundamental to its role as a versatile synthetic handle. A crucial transformation of the nitro group is its reduction to an amino group (–NH₂), a reaction that serves as a gateway to a vast number of other functional groups and is a cornerstone in the synthesis of aromatic amines. wikipedia.org The nitro group's ability to participate in redox reactions and its strong polarity are also key to the biological activities observed in many nitroaromatic compounds.

The Acetamide Moiety (–NHCOCH₃): The acetamide group, the simplest amide derived from acetic acid, is another functional group of high importance. fiveable.me Its defining feature is the amide bond, which is the essential linkage in proteins. fiveable.me The acetamide group is polar and can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), properties that govern its solubility and its ability to interact with biological macromolecules. fiveable.me In synthetic chemistry, it serves as a protecting group for amines and as a precursor in various chemical transformations. patsnap.com Its incorporation into a molecular structure can significantly influence the compound's physical properties and biological interactions.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility in three distinct areas: organic synthesis, pharmaceutical development, and materials science.

Organic Synthesis: The compound serves as a valuable intermediate. The presence of the nitro group allows for its conversion into an amino group, which can then be further functionalized, enabling the synthesis of a variety of polysubstituted naphthalene derivatives.

Pharmaceutical Development: this compound has been investigated for its potential biological activities. Research has indicated that it exhibits anticancer properties, with studies showing it can induce apoptosis (programmed cell death) in cancer cell lines by inhibiting anti-apoptotic proteins like Mcl-1. Its potential as an antimicrobial agent has also been explored.

Material Science: The compound is utilized in the study and development of photonic materials. Its specific electronic properties, conferred by the nitro-substituted naphthalene system, make it a candidate for applications in optoelectronic devices.

The following tables provide key identifying and physical properties for this compound and a related isomer for comparison.

Table 1: Compound Identification Data

Identifier This compound N-(4-nitronaphthalen-1-yl)acetamide
CAS Number 102877-08-7 24402-72-0 nih.gov
Molecular Formula C₁₂H₁₀N₂O₃ nih.gov C₁₂H₁₀N₂O₃ nih.gov
IUPAC Name This compound cymitquimica.com N-(4-nitronaphthalen-1-yl)acetamide nih.gov
Synonyms N-(3-Nitro-1-naphthalenyl)acetamide; N-3-nitro-1-naphthyl-acetamide cymitquimica.com N-(4-nitro-1-naphthyl)acetamide; N-ACETYL-4-NITRO-1-NAPHTHYLAMINE nih.gov
InChI Key MQLMDPUDIBLYMT-UHFFFAOYSA-N cymitquimica.com SKACCCDFHQZGIA-UHFFFAOYSA-N nih.gov

Table 2: Physicochemical Properties

Property This compound N-(4-nitronaphthalen-1-yl)acetamide
Molecular Weight 230.22 g/mol 230.22 g/mol nih.gov
Appearance Data not widely available Data not widely available
Purity ≥98% (typical) cymitquimica.com Data not widely available

Table 3: List of Compounds Mentioned

Compound Name
This compound
N-(4-nitronaphthalen-1-yl)acetamide
Naphthalene
Nitrobenzene (B124822)
Acetic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O3 B176057 N-(3-nitronaphthalen-1-yl)acetamide CAS No. 102877-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-nitronaphthalen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8(15)13-12-7-10(14(16)17)6-9-4-2-3-5-11(9)12/h2-7H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLMDPUDIBLYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC2=CC=CC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356539
Record name N-(3-nitronaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102877-08-7
Record name N-(3-Nitro-1-naphthalenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102877-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-nitronaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 3 Nitronaphthalen 1 Yl Acetamide

Multi-step Synthetic Strategies Involving Nitration and Acetamidation Sequences

The most logical synthesis of N-(3-nitronaphthalen-1-yl)acetamide involves a sequence of nitration and acetylation reactions. researchgate.net There are two primary retrosynthetic pathways to consider:

Acetylation followed by Nitration: Starting with 1-naphthylamine, which is acetylated to form N-(naphthalen-1-yl)acetamide, followed by nitration.

Nitration followed by Acetylation: This route would ideally start with a pre-formed 3-nitronaphthalen-1-amine (B11904015) intermediate, which is then acetylated.

The first pathway is complicated by the directing effects of the acetamido group. As an ortho-, para-director, the acetamido group on the C1 position of the naphthalene (B1677914) ring would direct incoming electrophiles (like the nitronium ion) primarily to the C2 and C4 positions. The formation of the 3-nitro isomer would be a minor product at best.

Therefore, the most plausible strategy involves the synthesis of the key intermediate, 3-nitronaphthalen-1-amine, followed by a straightforward acetylation step. The main synthetic challenge is the regioselective preparation of this intermediate. rsc.org

Nitration of Naphthalene Derivatives to Achieve Regioselectivity

Achieving the 3-nitro substitution pattern on a 1-aminonaphthalene derivative is non-trivial. Standard nitration of naphthalene itself with mixed nitric and sulfuric acid yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene, and is generally unselective. mdpi.com To obtain the desired 1,3-substitution, specific strategies must be employed.

Controlling Reagents and Conditions: The choice of nitrating agent and reaction conditions is crucial. A variety of nitrating systems are available, each with different reactivities that can be influenced by the solvent. scirp.org For instance, the nitration of protected tryptophan derivatives, which also contain a bicyclic aromatic system, shows that nitration with HNO₃ in acetic anhydride (B1165640) can favor one position, while using trifluoroacetic acid as the solvent can direct the nitration to another position. nih.gov This highlights how reaction media can profoundly influence regiochemical outcomes. In some syntheses of substituted nitronaphthalenes, nitronium tetrafluoroborate (B81430) (NO₂BF₄) in an organic solvent like acetonitrile (B52724) has been used as the nitrating agent. google.com

Use of Directing Groups and Advanced Methods: Traditional electrophilic aromatic substitution often fails to provide the desired regioselectivity for polysubstituted naphthalenes. researchgate.net The synthesis of related compounds, such as N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, has been achieved through a two-step process of acetylation and subsequent nitration of a pre-substituted naphthalene derivative, demonstrating the feasibility of the sequence-dependent strategy. nih.gov For difficult-to-achieve substitution patterns, older methods like mercuration have been used to direct incoming groups to specific positions. rsc.org

Table 1: Selected Nitrating Systems for Aromatic Compounds

Nitrating Agent Typical Conditions Comments
HNO₃ / H₂SO₄ (Mixed Acid) 0 °C to room temperature The most common industrial method, but often lacks regioselectivity for complex substrates. nih.govrsc.org
Nitronium tetrafluoroborate (NO₂BF₄) Acetonitrile, -5 °C to RT A powerful nitrating agent, useful for less reactive substrates. google.com
Nitric Acid (HNO₃) Acetic Anhydride or Acetic Acid The reactivity and selectivity can be tuned by the solvent system. nih.govnih.gov

Acetylation Reactions for Amide Formation

The final step in the most logical synthetic sequence is the acetylation of the amino group of 3-nitronaphthalen-1-amine. This is a standard and typically high-yielding transformation in organic synthesis. The reaction involves treating the amine with an acetylating agent to form the corresponding acetamide (B32628).

The most common reagents for this purpose are acetic anhydride (Ac₂O) or acetyl chloride (AcCl). The reaction is often carried out in the presence of a mild base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or HCl). evitachem.com Careful control of reaction conditions ensures selective N-acetylation without affecting the nitro group. evitachem.com

Table 2: Common Reagents for Acetylation of Amines

Reagent Typical Conditions Byproduct
Acetic Anhydride (Ac₂O) Room temperature or gentle heating; often with a base (e.g., pyridine) or in acetic acid. nih.gov Acetic Acid
Acetyl Chloride (AcCl) 0 °C to room temperature; requires a non-nucleophilic base (e.g., pyridine, Et₃N). evitachem.com Hydrochloric Acid (HCl)

Catalytic Systems and Reagent Systems in the Synthesis of Nitroaryl Acetamides

Various catalytic systems can be employed to improve the efficiency, selectivity, and sustainability of the steps involved in synthesizing nitroaryl acetamides.

For the nitration step , solid acid catalysts like HBEA zeolites have been shown to improve the regioselectivity of naphthalene mononitration, favoring the 1-nitro isomer and reducing the environmental impact by eliminating the need for corrosive liquid acids like H₂SO₄. mdpi.com Other systems include polymer-supported reagents which facilitate easier product purification and catalyst recycling. researchgate.net

For the acetylation step , while often uncatalyzed or base-catalyzed, specific transition metal complexes can be used. For example, the Werner complex Hg[Co(SCN)₄] has been reported as an efficient catalyst for the regioselective acetylation of substituted benzenes. acgpubs.org

Furthermore, catalytic systems have been developed for one-pot reductive acetylation of nitroarenes, which combines the reduction of a nitro group and the acetylation of the resulting amine in a single procedure. Though not a direct route to the title compound (as it involves reduction), these methods are central to the synthesis of many nitroaryl acetamides. Catalysts for this transformation include systems based on iron, palladium, and copper. google.comresearchgate.netmdpi.com For instance, a Pd(II)-complex has been used for the reductive carbonylation of nitrobenzene (B124822) to selectively form N-(4-hydroxyphenyl)acetamide (acetaminophen). mdpi.com

Strategies for Regioselective Functionalization on the Naphthalene Core

Controlling regioselectivity is the most significant hurdle in synthesizing compounds like this compound. Traditional electrophilic substitution on 1-substituted naphthalenes is often difficult to control. researchgate.net To overcome this, modern organic synthesis relies on several advanced strategies.

Directed C-H Activation/Functionalization: This powerful strategy allows for the functionalization of specific C-H bonds that are typically unreactive. nih.gov It involves using a directing group attached to the naphthalene core, which coordinates to a transition metal catalyst (e.g., ruthenium, palladium, rhodium) and guides it to a specific C-H bond, often at the ortho- or meta-position. This allows for the introduction of a functional group with high regioselectivity, overriding the natural electronic preferences of the aromatic system. While a specific application for the title compound is not reported, this methodology represents the state-of-the-art for constructing complex, polysubstituted aromatic compounds. researchgate.netnih.gov

Catalyst-Controlled Regioselectivity: As mentioned previously, the choice of catalyst can significantly influence the reaction's outcome. Shape-selective catalysts, such as zeolites, can control the regioselectivity of nitration by sterically favoring the formation of one isomer over another within their porous framework. mdpi.com This approach offers a greener alternative to traditional methods that rely on the inherent directing effects of substituents.

Novel Synthetic Routes and Green Chemistry Considerations in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and safer methods for the synthesis of nitroaromatic compounds. jsynthchem.com

Continuous-Flow Microreactors: The nitration of aromatic compounds is often highly exothermic and can be hazardous on a large scale. Continuous-flow microreactors offer a safer alternative by using small reactor volumes, which allows for superior control over reaction temperature and time. This technology leads to higher yields, better selectivity, and a significantly improved safety profile. It has been successfully applied to the mononitration of various aromatic compounds and is scalable for industrial production. rsc.org

Green Solvents and Catalysts: The use of environmentally benign solvents and catalysts is a cornerstone of green chemistry. Room Temperature Ionic Liquids (RTILs) have been explored as alternative solvents for nucleophilic aromatic substitution on nitroaromatics, sometimes in conjunction with electrochemical methods. rsc.org The use of solid acid catalysts like zeolites or polymer-supported reagents avoids the use of corrosive and polluting mineral acids. mdpi.comresearchgate.net

Energy-Efficient Methods: Ultrasonically assisted synthesis is another green technique that can accelerate reaction rates, thereby reducing reaction times and energy consumption. It has been successfully applied to the regioselective nitration of aromatic compounds. scirp.org

Chemical Reactivity and Transformation Studies of N 3 Nitronaphthalen 1 Yl Acetamide

Reactions of the Nitro Group in N-(3-nitronaphthalen-1-yl)acetamide

The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the naphthalene (B1677914) ring system. This group is a key site for various reductive transformations, leading to a variety of nitrogen-containing functionalities.

Reduction Pathways of the Nitro Group (e.g., to amino, hydroxylamino, or azoxy species)

The reduction of the nitro group in this compound can proceed through several stages, yielding different products depending on the reducing agent and reaction conditions.

The most common transformation is the complete reduction of the nitro group to an amino group, forming N-(3-aminonaphthalen-1-yl)acetamide. This is typically achieved through catalytic hydrogenation, employing reagents such as hydrogen gas in the presence of a palladium catalyst.

Partial reduction of the nitro group can lead to the formation of N-(3-hydroxylaminonaphthalen-1-yl)acetamide. The selective synthesis of N-aryl hydroxylamines from nitroaromatics can be achieved using supported platinum catalysts, such as Pt/SiO2, under a hydrogen atmosphere. The selectivity of this reaction is often enhanced by the addition of amines, like triethylamine, which promote the conversion of the nitroaromatic compound, and dimethyl sulfoxide, which inhibits the further reduction of the hydroxylamine (B1172632) to the amine.

The formation of azoxy compounds from nitroaromatics is another possible transformation. This can occur through the condensation of a nitroso intermediate with a hydroxylamine intermediate. While specific methods for the direct conversion of this compound to its corresponding azoxy derivative are not extensively documented, general methodologies for the synthesis of azoxy compounds from nitro precursors exist, often involving enzymatic or specific chemical-reducing systems. nih.gov For instance, fungal unspecific peroxygenases have been shown to catalyze the formation of azoxy products from aniline (B41778) starting materials, proceeding through hydroxylamine and nitroso intermediates. nih.gov

Table 1: Reduction Products of this compound

Product NameMolecular FormulaReaction Type
N-(3-aminonaphthalen-1-yl)acetamideC₁₂H₁₂N₂OComplete Reduction
N-(3-hydroxylaminonaphthalen-1-yl)acetamideC₁₂H₁₁N₂O₂Partial Reduction
1,1'-(Azoxybis(naphthalene-3,1-diyl))bis(acetamide)C₂₄H₂₀N₄O₃Reductive Coupling

Mechanistic Investigations of Nitroreduction Processes

The reduction of nitroarenes is a stepwise process. The generally accepted Haber-Lukashevich mechanism proposes the sequential formation of nitroso and hydroxylamine intermediates en route to the final amine product. The catalytic conversion of nitrobenzene (B124822) to aniline, for example, involves the formation of nitrosobenzene (B162901) and phenylhydroxylamine, which are then further reduced. orientjchem.org

The mechanism can be influenced by various factors, including the catalyst, solvent, and substituents on the aromatic ring. For instance, in the catalytic hydrogenation of aromatic nitro compounds, the accumulation of hydroxylamine intermediates can be prevented by the addition of catalytic amounts of vanadium compounds. google.com The reaction mechanism can also involve radical intermediates, particularly in biological or electrochemical reduction processes. rsc.org

Reactions of the Acetamide (B32628) Moiety

The acetamide group in this compound also possesses characteristic reactivity, primarily centered around the amide bond and the nitrogen atom.

Hydrolysis of the Acetamide Bond: Kinetics and Conditions

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under both acidic and alkaline conditions, typically requiring heat. psu.eduu-tokyo.ac.jp

Acid-Catalyzed Hydrolysis: When heated with a dilute acid like hydrochloric acid, this compound would be expected to hydrolyze to 3-nitronaphthalen-1-amine (B11904015) and acetic acid. u-tokyo.ac.jp The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: In the presence of a strong base such as sodium hydroxide (B78521) and heat, the amide would hydrolyze to form the sodium salt of acetic acid and 3-nitronaphthalen-1-amine. u-tokyo.ac.jp The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Table 2: Conditions for Acetamide Hydrolysis

ConditionReagentsProducts
AcidicDilute HCl, Heat3-nitronaphthalen-1-amine, Acetic acid
AlkalineDilute NaOH, Heat3-nitronaphthalen-1-amine, Sodium acetate

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the acetamide group can undergo alkylation and acylation reactions, although these are generally less facile than the reactions of the corresponding amine.

N-Alkylation: The N-alkylation of amides typically requires strong bases to deprotonate the amide nitrogen, forming an amide anion, which then acts as a nucleophile. youtube.com However, direct N-alkylation of amides can be challenging and may lead to O-alkylation as a side reaction. Reductive alkylation, reacting the amide with an aldehyde or ketone in the presence of a reducing agent, is an alternative method for N-alkylation. capes.gov.br

N-Acylation: The N-acylation of amides to form imides is an important transformation. This can be achieved by reacting the amide with an acylating agent such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base or a catalyst. orientjchem.org For example, the acylation of amines with acyl halides is a common method for amide synthesis. While the direct N-acylation of this compound would require specific conditions to overcome the reduced nucleophilicity of the amide nitrogen, it represents a potential pathway for further functionalization.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring System

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. In this compound, the outcome of such reactions is governed by the directing effects of the existing substituents and the inherent reactivity of the naphthalene core.

The regiochemical outcome of electrophilic substitution on this compound is a complex interplay between the activating, ortho-para directing acetamido group (-NHCOCH₃) and the deactivating, meta-directing nitro group (-NO₂).

The acetamido group at C1 is a powerful activating group and an ortho-, para-director due to the resonance donation of the nitrogen lone pair into the aromatic system. orgsyn.orgnih.govlibretexts.org This effect strongly activates the C2 and C4 positions. The nitro group at C3, conversely, is a strong deactivating group, withdrawing electron density from the ring via both inductive and resonance effects, and directs incoming electrophiles to the meta positions relative to itself (C1, C5, and C8). libretexts.org

In the naphthalene system, electrophilic attack generally prefers the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) because the carbocation intermediate (arenium ion) formed during α-attack is better stabilized by resonance, allowing one of the aromatic rings to remain fully benzenoid. mdpi.com

Considering these competing effects:

Activation vs. Deactivation: The activating effect of the acetamido group and the deactivating effect of the nitro group create a significant contrast in reactivity across the naphthalene skeleton. The ring bearing the acetamido group is activated, while the presence of the nitro group diminishes this activation.

Directing Effects:

The acetamido group at C1 strongly directs towards C2 (ortho) and C4 (para).

The nitro group at C3 directs towards C1 (meta, already substituted), C5 (meta), and C8 (meta).

The position of electrophilic attack will be a compromise between these influences. The C4 position is para to the strongly activating acetamido group and is also an α-position, making it a highly probable site for substitution. The C2 position is ortho to the acetamido group but is a β-position and adjacent to the deactivating nitro group, which likely disfavors attack at this site due to steric hindrance and electronic deactivation. The other ring is generally less activated. However, the C5 and C8 positions are α-positions and meta to the nitro group, making them potential sites for substitution, albeit likely to a lesser extent than C4.

Predicted Regioselectivity for Electrophilic Aromatic Substitution

Electrophile (E⁺)Predicted Major Product(s)Rationale
Br₂/FeBr₃ (Bromination)N-(4-bromo-3-nitronaphthalen-1-yl)acetamideThe C4 position is activated by the para-acetamido group and is an α-position.
HNO₃/H₂SO₄ (Nitration)N-(4,8-dinitro-naphthalen-1-yl)acetamide or N-(4,5-dinitro-naphthalen-1-yl)acetamideThe C4 position is strongly activated. A second nitro group may enter the other ring at an α-position (C5 or C8) which is meta to the existing nitro group.
Acyl Chloride/AlCl₃ (Friedel-Crafts)N-(4-acyl-3-nitronaphthalen-1-yl)acetamideSimilar to bromination, attack is favored at the activated C4 position. numberanalytics.com

Reaction conditions, particularly solvent and temperature, can significantly alter the product distribution in the electrophilic substitution of naphthalene derivatives. This is often attributed to a competition between kinetic and thermodynamic control.

In the context of Friedel-Crafts acylation of naphthalene, the choice of solvent is critical. In non-polar solvents like carbon disulfide (CS₂), the reaction is under kinetic control, favoring substitution at the more reactive α-position to yield the 1-acylnaphthalene. stackexchange.com In contrast, using a polar solvent like nitrobenzene allows for the reversible formation of the product-catalyst complex. The α-substituted product is sterically hindered and less stable than the β-substituted product. In a polar solvent, the kinetically favored α-product can revert to the starting materials, eventually leading to the accumulation of the more thermodynamically stable β-isomer. stackexchange.com

For this compound, similar principles would apply. For instance, in a Friedel-Crafts acylation, performing the reaction in a non-polar solvent at a lower temperature would likely favor the kinetically controlled product (substitution at C4). Conversely, a more polar solvent and higher temperatures might allow for equilibration and the formation of a more thermodynamically stable, though less electronically favored, isomer.

Influence of Reaction Conditions on Isomer Distribution (Hypothetical)

ReactionConditionControlPredicted Major Product
SulfonationLow TemperatureKineticSubstitution at the most activated position (e.g., C4).
SulfonationHigh TemperatureThermodynamicPotential formation of a more sterically stable isomer.
Friedel-Crafts AcylationNon-polar solvent (e.g., CS₂)KineticN-(4-acyl-3-nitronaphthalen-1-yl)acetamide. stackexchange.com
Friedel-Crafts AcylationPolar solvent (e.g., Nitrobenzene)ThermodynamicPotential formation of an isomer with substitution at a less hindered position. stackexchange.com

Nucleophilic Substitution Reactions and Their Scope

The electron-deficient nature of the naphthalene ring system in this compound, enhanced by the strong electron-withdrawing nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). cymitquimica.com The nitro group is a powerful activator for SNAr, particularly when it is ortho or para to a suitable leaving group.

In this compound, there is no conventional leaving group like a halide. However, the nitro group itself can be displaced by strong nucleophiles under certain conditions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

The scope of nucleophiles that can participate in such reactions is broad and includes alkoxides, phenoxides, and amines. For example, reaction with sodium methoxide (B1231860) could potentially lead to the displacement of the nitro group to form N-(3-methoxynaphthalen-1-yl)acetamide.

Potential Nucleophilic Substitution Reactions

NucleophileReagent ExamplePotential Product
MethoxideSodium Methoxide (NaOCH₃)N-(3-methoxynaphthalen-1-yl)acetamide
AminePiperidineN-(3-(piperidin-1-yl)naphthalen-1-yl)acetamide
HydroxidePotassium Hydroxide (KOH)N-(3-hydroxynaphthalen-1-yl)acetamide

Oxidative Transformations of the Naphthalene Core

The naphthalene core of this compound is susceptible to oxidative transformations, which can lead to either functionalization of the ring or complete oxidative cleavage. The outcome is highly dependent on the oxidizing agent and the reaction conditions.

Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or ozone, can lead to the cleavage of the aromatic rings. nih.govresearchgate.netyoutube.com The oxidation of 1-nitronaphthalene (B515781), for instance, has been shown to yield 3-nitrophthalic acid, indicating the cleavage of the unsubstituted ring. orgsyn.org A similar transformation would be expected for this compound, likely resulting in a substituted phthalic acid derivative, with the ring bearing the deactivating nitro group being more resistant to oxidation.

Milder oxidation conditions or different reagents could lead to the formation of naphthoquinones. For example, the oxidative phenylamination of 5-acetylamino-1-hydroxynaphthalene in the presence of air and light yields an N-phenyl-1,4-naphthoquinone monoimine. researchgate.net This suggests that under specific oxidative conditions, this compound might be converted to a nitro-substituted naphthoquinone derivative. Furthermore, recent studies have shown that photoexcited nitroarenes can act as surrogates for ozone in the oxidative cleavage of alkenes, highlighting the versatile oxidative chemistry of the nitro group itself. nih.govresearchgate.net

Potential Oxidative Transformation Products

Oxidizing AgentConditionsPotential Product Type
Potassium Permanganate (KMnO₄)Hot, alkalinePhthalic acid derivative (ring cleavage)
Ozone (O₃) followed by workup-Phthalic acid derivative (ring cleavage)
Ceric Ammonium Nitrate (CAN)-Naphthoquinone derivative
Air/Light/SensitizerAerobic, photochemicalNaphthoquinone imine derivative (with amine nucleophile) researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis of N 3 Nitronaphthalen 1 Yl Acetamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular skeleton and the chemical environment of each atom can be constructed.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of N-(3-nitronaphthalen-1-yl)acetamide is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the protons of the acetamide (B32628) group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating acetamide group (-NHCOCH₃). The proton on the carbon bearing the acetamide group (C1) and the protons on the same ring will be significantly affected. The protons on the second ring of the naphthalene system will show shifts more typical of a standard naphthalene ring. The acetamide group will present a singlet for the methyl protons and a broader singlet for the N-H proton, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework. Each carbon atom in the naphthalene ring and the acetamide group will produce a distinct signal. The carbons directly attached to the nitro and acetamide groups (C3 and C1, respectively) will show significant shifts due to the electronic effects of these substituents. The carbonyl carbon of the acetamide group will appear at a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃~2.2~25
NH~9.5-10.5-
C=O-~169
Naphthalene H~7.5-8.8-
Naphthalene C-~115-140

Note: These are estimated values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the naphthalene ring system, helping to differentiate between the protons on the two fused rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the N-H and C=O stretching vibrations of the acetamide group. The N-H stretch is expected to appear in the region of 3200-3400 cm⁻¹. The C=O stretching vibration will give a strong, sharp peak, typically around 1660-1690 cm⁻¹. The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-H stretching of the aromatic ring and the C-C stretching vibrations within the ring will also be present.

The Raman spectrum would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give strong signals in Raman spectroscopy. The nitro group also has characteristic Raman bands. While the C=O stretch is typically weaker in Raman than in IR, its observation can still be valuable for conformational analysis.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-HStretch3200-3400 (broad)Moderate
C-H (aromatic)Stretch3000-3100Strong
C-H (methyl)Stretch2850-3000Strong
C=OStretch1660-1690 (strong)Moderate
C=C (aromatic)Stretch1450-1600Strong
NO₂Asymmetric Stretch1520-1560 (strong)Moderate
NO₂Symmetric Stretch1345-1385 (strong)Strong

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can confirm the molecular formula (C₁₂H₁₀N₂O₃). The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z 230. The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways include:

Loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion to give a fragment corresponding to 3-nitro-1-naphthylamine.

Cleavage of the C-N bond to generate an acetyl cation ([CH₃CO]⁺) at m/z 43 and a nitronaphthylamine radical cation.

Loss of the nitro group (NO₂) or nitric oxide (NO) from the molecular ion or subsequent fragments.

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Neutral Loss
230[C₁₂H₁₀N₂O₃]⁺˙ (Molecular Ion)-
188[C₁₀H₈N₂O]⁺˙CH₂CO
172[C₁₀H₈N]⁺NO₂
43[C₂H₃O]⁺C₁₀H₇N₂O₂

X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interactions

Analysis of Crystal Packing and Hydrogen Bonding Networks

The way molecules pack in a crystal lattice is determined by intermolecular forces, including van der Waals interactions, π-π stacking, and hydrogen bonding. In the case of this compound, the N-H group of the acetamide is a hydrogen bond donor, and the carbonyl oxygen (C=O) and the oxygens of the nitro group are potential hydrogen bond acceptors.

It is highly probable that the crystal structure would feature intermolecular hydrogen bonds of the N-H···O=C type, linking adjacent molecules into chains or sheets. The presence of the nitro group could also lead to weaker C-H···O interactions involving the aromatic protons and the nitro oxygen atoms. Furthermore, the planar naphthalene rings are likely to engage in π-π stacking interactions, which would contribute significantly to the stability of the crystal lattice. Analysis of the crystal packing of analogs like N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide reveals the formation of chains through intermolecular hydrogen bonds. rsc.org

Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction Type Donor Acceptor Expected Role in Crystal Packing
Hydrogen BondingN-H (amide)C=O (amide)Formation of primary structural motifs (chains, sheets)
Hydrogen BondingC-H (aromatic)O (nitro)Stabilization of the packing arrangement
π-π StackingNaphthalene ringNaphthalene ringContribution to lattice stability

Dihedral Angles and Molecular Geometry in the Crystalline State

The three-dimensional arrangement of substituents on the naphthalene core is crucial for understanding the molecule's packing in the solid state and its potential intermolecular interactions. While specific single-crystal X-ray diffraction data for this compound is not widely available in the surveyed literature, analysis of its close analogs provides significant insight into its expected molecular geometry.

In nitro-substituted naphthalene derivatives, the nitro (–NO₂) and acetamide (–NHCOCH₃) groups often exhibit significant rotation out of the plane of the naphthalene ring system due to steric hindrance. For instance, in the crystal structure of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide , the dihedral angle between the nitro group and the mean plane of the naphthalene ring system is a substantial 89.66 (15)° iucr.orgresearchgate.net. This near-perpendicular orientation minimizes steric repulsion between the nitro group and adjacent substituents. The torsion angles involving the nitro group, specifically C6—C5—N1—O3 and C10—C5—N1—O3, are reported as −90.34 (15)° and 89.66 (15)°, respectively, further defining its spatial arrangement iucr.org.

Computational models for the related isomer, N-(4-nitronaphthalen-1-yl)acetamide , predict a much smaller rotation, with the nitro group twisted approximately 2.84° from the naphthalene plane . This highlights how the specific substitution pattern dramatically influences the molecule's conformation.

In other complex naphthalene derivatives, large dihedral angles are also common. For example, in [1-(3-Nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netoxazin-3-ylidine]malonaldehyde , the dihedral angle between the naphthalene and the attached nitrophenyl ring is 89.2 (1)° psu.edu. Similarly, the crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide shows a dihedral angle of 82.50 (7)° between the naphthalene and benzene (B151609) rings researchgate.net.

This body of evidence suggests that the substituents in this compound are likely twisted relative to the naphthalene plane, a conformation driven by the need to alleviate steric strain between the nitro group, the acetamide group, and the peri-hydrogen atom on the naphthalene ring.

Compound NameInteracting PlanesDihedral Angle (°)Reference
N-(6-acetyl-1-nitronaphthalen-2-yl)acetamideNitro group & Naphthalene ring89.66 (15) iucr.org
[1-(3-Nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netoxazin-3-ylidine]malonaldehydeNaphthalene ring & Benzene ring89.2 (1) psu.edu
N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamideNaphthalene ring & Benzene ring82.50 (7) researchgate.net
N-(4-nitronaphthalen-1-yl)acetamide (Computational)Nitro group & Naphthalene plane~2.84

Advanced Spectroscopic Techniques and Isotopic Labeling Studies (e.g., ¹⁵N Isotopic Labeling)

Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy involving isotopic labeling, are powerful tools for the detailed structural elucidation of complex organic molecules like this compound. While specific isotopic labeling studies on this exact compound are not prominently documented, the principles and applications of these techniques on analogous structures provide a clear framework for its potential characterization.

Isotopic labeling, the process of replacing an atom in a molecule with one of its isotopes (e.g., ¹⁴N with ¹⁵N, ¹²C with ¹³C, or ¹H with ²H), is invaluable in NMR studies researchgate.net. The ¹⁵N isotope, with a nuclear spin of ½, yields sharper NMR signals than the quadrupolar ¹⁴N nucleus, enabling more precise measurement of chemical shifts and coupling constants. For this compound, selective ¹⁵N labeling of the amide and nitro groups would offer profound insights.

¹⁵N NMR spectroscopy could unequivocally distinguish between the two nitrogen environments in the molecule. The chemical shift of the ¹⁵N-labeled amide nitrogen would provide information about its bonding and electronic environment, while the shift of the ¹⁵N-labeled nitro group would be sensitive to the degree of conjugation and steric interactions with the naphthalene ring nih.gov. Typical ¹⁵N chemical shift ranges for nitro groups are approximately 355 to 395 ppm, whereas secondary amides resonate between 110 and 160 ppm, relative to an ammonia (B1221849) standard science-and-fun.de.

Furthermore, techniques such as Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy on a ¹⁵N-labeled sample would reveal through-bond correlations (typically ²J or ³J) between the nitrogen atoms and nearby protons or carbons. This could confirm the connectivity of the acetamide group and probe the spatial proximity of the nitro group to specific protons on the naphthalene ring.

Studies on related systems demonstrate the utility of this approach. For example, the synthesis of ¹³C-labeled naphthalene derivatives has been used to create systems that support long-lived nuclear singlet states for advanced NMR experiments acs.orgnih.govnih.gov. Similarly, ¹³C and ¹⁵N NMR have been instrumental in identifying the transformation products of other nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT), where the formation of amine, amide, and azoxy groups was tracked by their distinct ¹⁵N chemical shifts nih.gov. The application of these advanced, multi-dimensional NMR techniques researchgate.netipb.pt to this compound would be a logical next step in its comprehensive structural analysis.

Functional GroupTypical ¹⁵N Chemical Shift Range (ppm, vs. NH₃)Reference
Primary Aliphatic Amines0 to 60 science-and-fun.de
Secondary Amides110 to 160 science-and-fun.de
Nitro Group355 to 395 science-and-fun.de
Oximes360 to 410 science-and-fun.de
Azo Group505 to 555 science-and-fun.de

Computational Chemistry and Theoretical Investigations of N 3 Nitronaphthalen 1 Yl Acetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the behavior of N-(3-nitronaphthalen-1-yl)acetamide. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictate its physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for medium-to-large systems like this compound. DFT calculations can predict key molecular properties that are crucial for understanding its stability and reactivity.

DFT studies on analogous aromatic acetamides have been performed to elucidate their structural and electronic characteristics. nih.gov For instance, calculations on similar nitroaromatic acetamides reveal insights into their molecular geometry, including bond lengths, bond angles, and dihedral angles. The planarity of the molecule is a key aspect, with studies on related compounds like N-(4-Hydroxy-2-nitrophenyl)acetamide showing a nearly planar configuration. For this compound, DFT would likely predict a relatively planar naphthalene (B1677914) core with the nitro and acetamide (B32628) groups twisted slightly out of this plane. nih.gov

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For a related compound, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the HOMO-LUMO gap was calculated to be 3.77 eV, indicating potential reactivity in charge-transfer processes. The dipole moment, another important ground-state property, is influenced by the polar nitro and acetamide groups and is estimated to be in the range of 5.0–7.5 D for similar compounds, which affects solubility in polar solvents.

Table 1: Predicted Ground State Properties for an Analogous Nitroaromatic Acetamide

Property Predicted Value Significance
HOMO Energy -6.36 eV Energy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy -2.59 eV Energy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 3.77 eV Indicator of chemical reactivity and stability.
Dipole Moment ~5.0–7.5 D Measures molecular polarity; influences intermolecular forces and solubility.

Data based on the analogous compound N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide.

Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to understand charge distribution and intramolecular interactions. nih.gov NBO analysis for this compound would likely reveal significant delocalization of electron density from the lone pairs of the oxygen atoms in the nitro and carbonyl groups into the aromatic system, stabilizing the molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is the primary method for calculating electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range.

By applying TD-DFT, one can predict the UV-Vis absorption spectrum of this compound. This involves calculating the energies of various electronic transitions from the ground state to different excited states. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its photophysical properties. For example, a TD-DFT study on the related compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone was used to compute its UV-Vis spectrum, which was then compared with the experimentally measured spectrum. nih.gov Such a study for this compound would identify the specific molecular orbitals involved in the electronic transitions, often corresponding to π → π* and n → π* transitions associated with the naphthalene ring and the nitro and acetamide substituents.

Reaction Mechanism Prediction and Transition State Analysis of Chemical Transformations

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the identification of high-energy transition states. For this compound, this could involve studying reactions such as the reduction of the nitro group to an amine or nucleophilic aromatic substitution.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are typically performed on a single molecule in a vacuum, Molecular Dynamics (MD) simulations allow for the study of a molecule's dynamic behavior over time, including its interactions with its environment (e.g., solvent molecules).

MD simulations can be used for a thorough conformational analysis of this compound. The molecule has a rotatable bond in the acetamide side chain, and MD can explore the different possible conformations and their relative energies and populations. This is crucial for understanding how the molecule might bind to a biological target. Furthermore, MD simulations explicitly including solvent molecules (like water or DMSO) can provide a detailed picture of solvent effects, such as the formation of hydrogen bonds between the acetamide or nitro groups and the solvent. nih.gov These simulations help to bridge the gap between theoretical calculations and real-world solution-phase behavior.

In Silico Modeling of Structure-Reactivity Relationships (SRR)

In silico modeling is used to establish relationships between a molecule's structure and its chemical reactivity or biological activity. For a compound like this compound, this often involves Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies.

These models use calculated molecular descriptors (e.g., electronic properties like HOMO/LUMO energies, steric parameters, and hydrophobicity) to predict a specific outcome, such as reaction rate or binding affinity to a protein. For example, in silico screening of various derivatives can be performed to predict their ADME (Absorption, Distribution, Metabolism, Elimination) properties, which is a common practice in drug discovery. msu-journal.com By systematically modifying the structure of this compound in a computational model and calculating the resulting descriptors, one can build a predictive model for its reactivity in a class of reactions.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental spectra for structure validation.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions has improved significantly, with modern machine learning models trained on DFT-calculated and experimental data achieving mean absolute errors (MAEs) of less than 0.2 ppm for ¹H shifts and around 1.2-2.0 ppm for ¹³C shifts. arxiv.orgnih.gov Predicting the NMR spectrum for this compound would involve calculating the magnetic shielding of each nucleus, which is then converted to a chemical shift relative to a standard (e.g., TMS).

Table 2: Typical Accuracy of Modern NMR Prediction Methods

Nucleus Prediction Method Mean Absolute Error (MAE)
¹H DFT-based / Machine Learning 0.1 - 0.3 ppm nih.govualberta.ca

IR Frequencies: DFT calculations can also predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net A frequency calculation on the optimized geometry of this compound would yield a set of vibrational modes and their corresponding intensities. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement. The analysis would allow for the assignment of specific peaks to functional group vibrations, such as the C=O stretch of the amide, the N-H stretch, and the symmetric and asymmetric stretches of the NO₂ group.

Table 3: Expected IR Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Amide (N-H) N-H Stretch 3350 - 3180
Amide (C=O) C=O Stretch 1680 - 1630 nih.gov
Nitro (NO₂) Asymmetric Stretch 1560 - 1515
Nitro (NO₂) Symmetric Stretch 1360 - 1320

Derivatization and Analog Development: Synthetic Approaches and Chemical Exploration

Design Principles for Modifying the Naphthalene (B1677914) Ring and Side Chains

The design of new N-(3-nitronaphthalen-1-yl)acetamide derivatives is underpinned by a set of principles aimed at systematically altering the molecule's properties. Modifications to the naphthalene ring and the acetamide (B32628) side chain are the primary strategies employed.

Naphthalene Ring Modifications:

Substitution Pattern: The positions of the nitro and acetamide groups are critical. Altering their locations on the naphthalene ring, for instance, to create isomers like N-(4-nitronaphthalen-1-yl)acetamide, can significantly influence electronic properties and steric interactions. lookchem.com

Introduction of Additional Substituents: The incorporation of other functional groups onto the naphthalene core can fine-tune the molecule's characteristics. For example, adding electron-donating groups (e.g., methyl, hydroxyl) or electron-withdrawing groups (e.g., acetyl) can alter the electron density of the aromatic system, thereby affecting its reactivity and potential for intermolecular interactions. iucr.orgresearchgate.net The synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide is a testament to this approach. iucr.orgnih.goviucr.org

Acetamide Side Chain Modifications:

N-Substitution: Replacing the hydrogen on the acetamide nitrogen with various alkyl or aryl groups can impact the molecule's lipophilicity, steric bulk, and hydrogen bonding capacity.

Acetyl Group Alteration: Modification of the acetyl group, for instance, by replacing it with other acyl groups or incorporating different functionalities, can influence the compound's stability and interactions with its environment.

Synthetic Routes to Novel N-Substituted Nitro Naphthalene Acetamides

The synthesis of this compound and its derivatives typically involves a multi-step process. A common initial step is the nitration of naphthalene. scitepress.org

A general synthetic pathway often proceeds as follows:

Nitration of Naphthalene: Naphthalene is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. scitepress.orgnih.gov This reaction typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene, with the former being the major product. scitepress.orgresearchgate.net

Reduction of the Nitro Group: The resulting nitronaphthalene isomer of interest is then subjected to reduction to form the corresponding naphthylamine.

Acetylation: The naphthylamine is subsequently acetylated using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride to yield the N-(nitronaphthalen-yl)acetamide.

Further Derivatization: To generate novel N-substituted analogs, the parent compound can undergo further reactions. For instance, N-alkylation or N-arylation can be achieved by reacting the acetamide with appropriate electrophiles.

An alternative approach involves the nitration of an already N-acylated naphthalene derivative. For example, the synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide was achieved through the acetylation of 2-acetyl-6-aminonaphthalene followed by nitration. iucr.orgnih.goviucr.org

Impact of Substituent Effects on Chemical Reactivity and Stability

The introduction of different substituents onto the this compound framework has a profound effect on its chemical reactivity and stability. These effects are largely governed by the electronic nature (electron-donating or electron-withdrawing) and steric hindrance of the substituents.

Electronic Effects: The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic aromatic substitution and makes it more susceptible to nucleophilic aromatic substitution. Conversely, electron-donating groups would activate the ring towards electrophilic attack. The position of the substituent relative to the nitro and acetamide groups is crucial in determining the regioselectivity of subsequent reactions. researchgate.net

Steric Effects: The size and position of substituents can influence the approach of reagents, thereby affecting reaction rates and, in some cases, dictating the stereochemical outcome of a reaction.

Table 1: Predicted Physicochemical Properties of this compound and a Related Isomer

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound230.223.3013
N-(4-nitronaphthalen-1-yl)acetamide230.223.3013

This data is based on computational predictions and provides a comparative view of the isomers. lookchem.comcymitquimica.com

Exploration of Heterocyclic Ring Fusions and Bridging Linkers on the Naphthalene System

To further diversify the chemical space of nitronaphthalene acetamides, researchers have explored the fusion of heterocyclic rings onto the naphthalene system and the introduction of bridging linkers. nih.govrsc.org

Bridging Linkers: The incorporation of bridging linkers between the naphthalene moiety and another chemical entity can be used to create molecules with specific spatial arrangements. These linkers can be of varying lengths and flexibilities, allowing for precise control over the distance and orientation of the connected fragments.

SAR and Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for understanding how the chemical structure of this compound and its analogs relates to their chemical properties and reactivity.

SAR in a Chemical Context: SAR studies involve systematically modifying the structure of the lead compound and observing the resulting changes in its chemical properties, such as reaction rates, stability, or spectroscopic characteristics. For example, comparing the reactivity of different positional isomers of nitronaphthalene acetamide can provide insights into the influence of substituent placement.

QSAR in a Chemical Context: QSAR aims to establish a mathematical relationship between the chemical structure and a specific property. This involves using molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a predictive model. While detailed QSAR studies on this compound itself are not widely reported in the provided search results, the principles can be applied to predict properties like solubility, pKa, and reactivity based on the structural features of its analogs. For instance, the pKa of N-(4-nitronaphthalen-1-yl)acetamide has been predicted to be around 13.09. lookchem.com

By systematically exploring derivatization, synthetic routes, substituent effects, and advanced molecular design strategies, the chemical landscape of this compound can be significantly expanded, paving the way for the discovery of novel compounds with tailored properties.

Advanced Methodologies in Chemical Research of N 3 Nitronaphthalen 1 Yl Acetamide

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

The synthesis of N-(3-nitronaphthalen-1-yl)acetamide, which involves steps like the nitration of a naphthalene (B1677914) precursor, is often characterized by fast reaction kinetics and the formation of transient intermediates. In situ spectroscopic techniques are indispensable for monitoring these reactions in real-time, providing a continuous stream of data on reactant consumption, product formation, and the presence of short-lived species without altering the reaction environment.

Techniques such as time-resolved UV-vis and transient absorption spectroscopy are particularly powerful. For instance, studies on related nitronaphthalene compounds have utilized nanosecond laser pulses to investigate the triplet states that are precursors to further reactions. rsc.org Upon photoexcitation, nitronaphthalenes can form a lowest energy triplet state (T1), which is a key intermediate. acs.org The dynamics of this process, including intersystem crossing (ISC) from the initial singlet excited state (S1), can occur on timescales from picoseconds down to sub-100 femtoseconds. acs.orgresearchgate.net

Monitoring the nitration of N-acetylnaphthalen to form this compound could involve tracking the spectral signatures of key species. The nitronium ion (NO₂⁺), the active electrophile in many nitration reactions, and potential reaction intermediates like radical anions (ArNO₂˙⁻) or the conjugate acid (Ar˙NO₂H) can be detected. rsc.org In situ FTIR spectroscopy is another valuable tool, capable of tracking the concentration of functional groups involved in the reaction, allowing for real-time optimization and control. mt.com

Table 1: Spectroscopic Data for Intermediates in Nitronaphthalene Reactions This table is representative of intermediates that could be monitored during reactions involving nitronaphthalene structures.

Intermediate SpeciesSpectroscopic TechniqueObserved Spectral Features (λmax)Typical LifetimeReference
Triplet State (3*ArNO2)Transient Absorption SpectroscopyVaries by structureNanoseconds to Microseconds rsc.org
Nitronaphthalene Radical Anion (ArNO2˙)Time-Resolved UV-vis~390 nmMicroseconds to Milliseconds rsc.org
Conjugate Acid Radical (Ar˙NO2H)Time-Resolved UV-visVaries by structureMilliseconds rsc.org
α-aminoalkyl radicalTime-Resolved UV-vis~340 nmFew microseconds rsc.org

Application of Flow Chemistry Techniques for Enhanced Synthesis and Control

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of nitroaromatic compounds like this compound, particularly concerning safety and reproducibility. vapourtec.comeuropa.eu Nitration reactions are typically fast and highly exothermic, posing a risk of thermal runaway and side-product formation in conventional batch reactors. beilstein-journals.orgeuropa.eu

In a flow chemistry setup, reactants are pumped through narrow tubes or microreactors. ewadirect.com This configuration provides a very high surface-area-to-volume ratio, enabling superior temperature control and rapid heat dissipation. europa.eueuropa.eu This precise control minimizes the formation of undesired isomers and oxidation byproducts, leading to a higher quality product and simplifying purification. vapourtec.comfraunhofer.de Key benefits include:

Enhanced Safety : The small volume of reactants present in the reactor at any given moment drastically reduces the risks associated with highly exothermic or potentially explosive reaction mixtures, such as those involving nitric and sulfuric acids. vapourtec.comeuropa.eu

Precise Control : Reaction parameters like temperature, pressure, stoichiometry, and residence time are controlled with high precision, leading to better reproducibility and yield. mt.comvapourtec.com

Scalability : Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and safer than increasing the size of a batch reactor. ewadirect.com

The nitration of various aromatic compounds, including toluene (B28343) and pyridine (B92270) N-oxide, has been successfully demonstrated in flow reactors, showing improved yields and selectivity compared to batch processes. beilstein-journals.org These established principles are directly applicable to the regioselective nitration required for synthesizing this compound. fraunhofer.degoogle.com

Table 2: Comparison of Batch vs. Flow Chemistry for Aromatic Nitration

ParameterBatch ChemistryFlow ChemistryReference
Safety ProfileHigher risk of thermal runaway due to large volume and poor heat transfer.Significantly improved safety due to small reactor volume and excellent heat transfer. vapourtec.comeuropa.eu
Temperature ControlDifficult to control precisely; hotspots are common.Precise and homogenous temperature control. mt.com
SelectivityOften lower, with more side products and isomers.Generally higher, leading to purer products. vapourtec.comfraunhofer.de
ReproducibilityCan vary between batches.High run-to-run and reactor-to-reactor reproducibility. fraunhofer.de
ScalabilityComplex and hazardous.More straightforward (prolonged run time or numbering-up). ewadirect.com

Chemoinformatics and Data Mining for Analog Discovery and Reaction Pathway Prediction

Chemoinformatics utilizes computational methods to analyze vast chemical datasets, enabling researchers to predict the properties of new molecules and discover novel reaction pathways. For this compound, these tools can accelerate the discovery of structural analogs with potentially enhanced properties and predict the outcomes of synthetic routes.

By mining databases of known compounds and reactions, algorithms can identify structural motifs associated with desired activities. This information can guide the rational design of new derivatives of this compound. For example, computational tools can predict the transformation products of polycyclic aromatic hydrocarbons (PAHs) under various conditions, which is relevant for understanding potential side reactions or degradation pathways during synthesis. nih.gov

Furthermore, computational methods like Density Functional Theory (DFT) are used to model reaction mechanisms. nih.gov These calculations can predict the most likely sites for electrophilic substitution on a naphthalene ring, helping to devise strategies that favor the formation of the desired 3-nitro isomer over others. By understanding the electronic structure and energy barriers involved, chemists can select optimal reagents and conditions to achieve high regioselectivity. nih.gov

Utilization of High-Throughput Experimentation in Chemical Synthesis

High-Throughput Experimentation (HTE) is a methodology that employs automation and miniaturization to perform a large number of chemical reactions in parallel. rsc.org This approach is exceptionally efficient for screening a wide array of reaction conditions—such as different catalysts, solvents, temperatures, and reagents—to quickly identify the optimal parameters for a given transformation. chemrxiv.orgresearchgate.net

For the synthesis of this compound, HTE can be used to optimize the critical nitration step. A typical HTE campaign might involve a 96-well plate where various nitrating agents and activating reagents are systematically tested on the N-acetylnaphthalen substrate. rsc.orgresearchgate.net By analyzing the yield and purity of the product in each well, researchers can rapidly map the reaction landscape and identify novel and effective reagent combinations that might be missed in a traditional, one-at-a-time experimental approach. chemrxiv.org

Studies on the nitration of arenes and heteroarenes, including naphthalene, have successfully used HTE to screen hundreds of conditions, revealing that diverse and sometimes non-obvious combinations of reagents can lead to high yields. rsc.orgresearchgate.net This resource-economical approach generates large, high-quality datasets that are not only valuable for immediate optimization but also serve as training data for machine learning models. chemrxiv.orgrsc.org

Table 3: Example HTE Plate Design for Nitration Screening This table illustrates a conceptual layout for screening nitrating and activating agents for the synthesis of this compound.

Activating Reagent 1 (e.g., H₂SO₄)Activating Reagent 2 (e.g., Ac₂O)Activating Reagent 3 (e.g., P₂O₅)...
Nitrating Agent A (e.g., HNO₃)Experiment 1Experiment 2Experiment 3...
Nitrating Agent B (e.g., NaNO₃)Experiment ...Experiment ...Experiment ......
Nitrating Agent C (e.g., NO₂BF₄)Experiment ...Experiment ...Experiment ......
...............

Integration of Machine Learning in Reaction Prediction and Optimization

For a compound like this compound, ML models can be trained to predict the regioselectivity of the nitration of the N-acetylnaphthalen precursor. nih.gov For example, models like RegioML use quantum mechanical descriptors (like atomic charges) combined with machine learning algorithms to predict the most likely position of electrophilic aromatic substitution with high accuracy. rsc.orgchemrxiv.org Such tools help chemists select conditions that maximize the yield of the desired 3-nitro isomer.

Future Research Directions and Unexplored Avenues in N 3 Nitronaphthalen 1 Yl Acetamide Chemistry

Exploration of New Synthetic Pathways and Catalytic Systems

The conventional synthesis of N-(3-nitronaphthalen-1-yl)acetamide typically involves a two-step process: the nitration of naphthalene (B1677914) followed by the acetylation of the resulting 3-nitronaphthalen-1-amine (B11904015). While effective, this method presents challenges in regioselectivity and can generate significant waste. Future research should pivot towards more elegant and efficient synthetic strategies.

The development of novel catalytic systems promises to revolutionize the synthesis of this and related compounds. For instance, research into the reductive carbonylation of nitroaromatics using transition metal catalysts could offer a more direct route. A study on the synthesis of N-(naphthalen-1-yl)acetamide from 1-nitronaphthalene (B515781) utilized a Rhodium-based catalyst, suggesting that similar methodologies could be adapted for the 3-nitro isomer, potentially allowing for a one-pot reduction and acetylation. rsc.org

Furthermore, the use of continuous flow reactors could enhance safety and improve selectivity in the nitration step, a notoriously exothermic and often hazardous reaction. beilstein-journals.org Research in this area for other aromatic compounds has shown significant improvements in yield and safety, a direction that holds great promise for the synthesis of this compound. beilstein-journals.org

Table 1: Potential Catalytic Systems for Future Synthesis Exploration

Catalytic SystemPotential Application in SynthesisRationale
Rhodium/DPPPReductive N-acetylation of 3-nitronaphthaleneProven efficacy in the synthesis of N-(naphthalen-1-yl)acetamide from 1-nitronaphthalene. rsc.org
Palladium on Carbon (Pd/C)Chemo-selective reduction of the nitro group followed by in-situ acetylationA well-established catalyst for nitro group reduction, which could be integrated into a one-pot process.
Modified Hayashi-Jørgensen CatalystAsymmetric synthesis of chiral derivativesCould enable the stereoselective synthesis of biologically active analogs. colab.ws
Fe/CaCl2 in Green SolventsEnvironmentally benign reduction of the nitro groupOffers a more sustainable alternative to traditional heavy metal catalysts. primescholars.com

Investigation of Novel Reactivity Patterns and Selectivity Control

The known reactivity of this compound is largely centered on the reduction of the nitro group and nucleophilic aromatic substitution. However, the interplay between the electron-withdrawing nitro group and the electron-donating acetamide (B32628) group likely gives rise to more complex and subtle reactivity that remains to be explored.

Future investigations should focus on uncovering novel reaction pathways. For example, the unique electronic nature of the naphthalene core could be exploited in pericyclic reactions, such as Diels-Alder reactions where the nitronaphthalene system acts as a dienophile. researchgate.net The regioselectivity of such reactions would be a fascinating area of study, dictated by the electronic influence of the existing substituents.

Controlling selectivity in reactions involving this compound is another critical frontier. The development of catalysts that can direct reactions to specific positions on the naphthalene ring would be highly valuable. For instance, palladium-catalyzed cross-coupling reactions could be employed for the selective functionalization of the naphthalene core, a strategy that has been successfully used for the N-1 selective coupling of dihydrouracil (B119008) with aryl electrophiles. nih.gov

Development of Advanced Analytical Probes for Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and discovering new ones. The development and application of advanced analytical probes will be instrumental in this endeavor.

One promising avenue is the synthesis of fluorescent derivatives of this compound that can act as in-situ probes. By monitoring changes in fluorescence, researchers could gain real-time insights into reaction kinetics and the formation of intermediates. This approach has been successfully used to develop fluorescent probes for detecting hypoxia and nitric oxide. umsystem.edursc.org Given that the nitro group can be reduced under hypoxic conditions, a fluorescent this compound derivative could potentially serve as a probe for hypoxic environments in biological systems.

The use of techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) will also be crucial for identifying and quantifying transient intermediates and byproducts, providing a more complete picture of the reaction landscape. nih.gov

Expansion of Computational Models for Complex Reaction Systems

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the behavior of molecules like this compound. While DFT studies have been conducted on related nitroaromatic acetamides, providing insights into properties like the HOMO-LUMO gap and dipole moments, there is a clear need for computational models specifically tailored to the reaction systems of this compound.

Future computational work should focus on modeling reaction pathways to elucidate transition states and reaction energetics. This could help in predicting the feasibility of new reactions and in understanding the factors that control selectivity. For example, Time-Dependent DFT (TD-DFT) calculations could be employed to predict the electronic absorption and emission spectra of this compound and its derivatives, guiding the design of new materials with specific optical properties.

Furthermore, computational models can be used to study the non-covalent interactions that govern the formation of charge-transfer complexes, which could be relevant for its application in organic electronics.

Potential for Material Science Applications (e.g., optical or electronic properties based on naphthalene core)

The naphthalene core of this compound provides a rigid, planar structure that is a common feature in many organic electronic materials. The presence of both an electron-withdrawing nitro group and a potentially electron-donating acetamide group creates a "push-pull" system, which can lead to interesting optical and electronic properties.

A key area for future research is the investigation of the fluorescent properties of this compound. While many nitroaromatic compounds are non-fluorescent, it has been shown that attaching an N-amide to a nitronaphthalene core can significantly increase the singlet-excited-state lifetime, leading to fluorescence. This opens the door to developing this compound as a fluorescent probe or as an emissive material in organic light-emitting diodes (OLEDs).

The potential for this compound to form charge-transfer complexes with other aromatic molecules is another exciting prospect. These complexes can exhibit unique electronic properties, making them suitable for applications in organic field-effect transistors (OFETs) and photovoltaics.

Table 2: Predicted and Potential Properties for Material Science Applications

PropertyPredicted/Potential Value/CharacteristicRationale/Supporting Evidence from Analogs
Fluorescence Potential for tunable emissionAttachment of N-amide to nitronaphthalene can induce fluorescence.
HOMO-LUMO Gap Moderate gap, suggesting semiconductor behaviorDFT studies on analogous nitroaromatic acetamides show moderate gaps (e.g., 3.77 eV for N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide).
Non-linear Optical Properties Potential for second-order non-linear optical responseThe "push-pull" nature of the substituents on the naphthalene core is a common design motif for NLO materials.
Charge Transport Potential for electron transportThe electron-withdrawing nitro group can facilitate electron injection and transport.

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